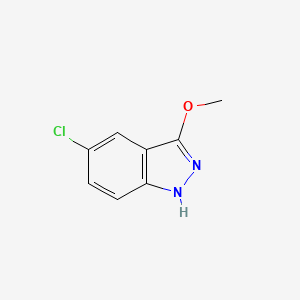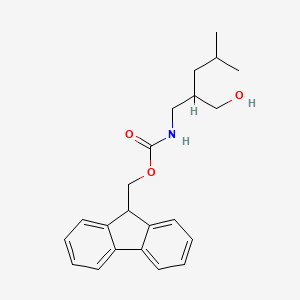
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a hydroxymethyl and methylpentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(hydroxymethyl)-4-methylpentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-carboxy-4-methylpentyl)carbamate.
Reduction: Formation of (9H-Fluoren-9-yl)methyl (2-(aminomethyl)-4-methylpentyl)carbamate.
Substitution: Formation of various substituted fluorenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate is used as a protecting group for amines. It can be easily attached and removed under mild conditions, making it valuable in peptide synthesis and other organic synthesis applications.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)ethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate is unique due to its specific substitution pattern on the pentyl chain. This unique structure can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C22H27NO3 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-4-methylpentyl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-15(2)11-16(13-24)12-23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25) |
Clé InChI |
ZTYDYZPKLMWSEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



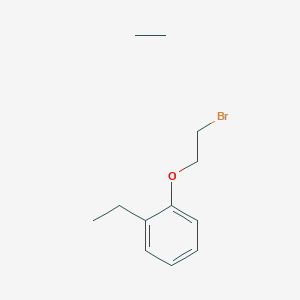
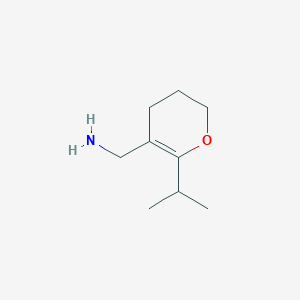
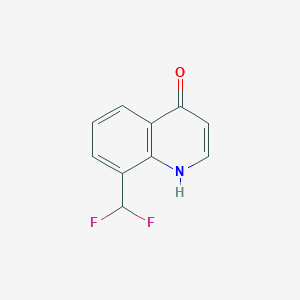

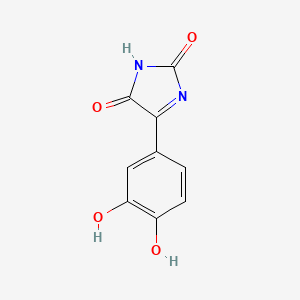
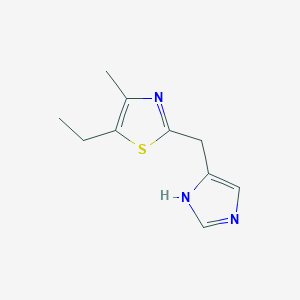
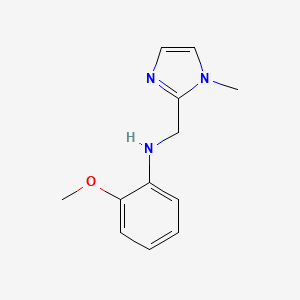
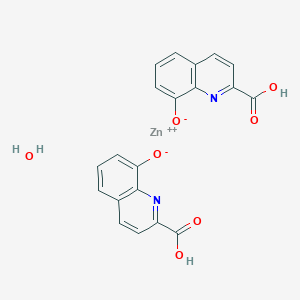
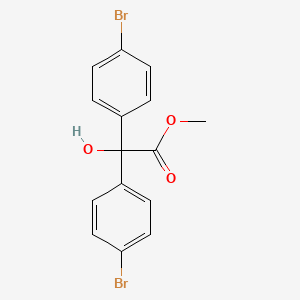
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
